molecular formula C8H15NO2 B13626056 5-Ethylpiperidine-3-carboxylic acid

5-Ethylpiperidine-3-carboxylic acid

Cat. No.: B13626056
M. Wt: 157.21 g/mol
InChI Key: SEQUQHCLXNUYHP-UHFFFAOYSA-N
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Description

5-Ethylpiperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

5-ethylpiperidine-3-carboxylic acid

InChI

InChI=1S/C8H15NO2/c1-2-6-3-7(8(10)11)5-9-4-6/h6-7,9H,2-5H2,1H3,(H,10,11)

InChI Key

SEQUQHCLXNUYHP-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(CNC1)C(=O)O

Origin of Product

United States

Chiral Derivatization:in This Method, the Enantiomers of the Carboxylic Acid Are Reacted with a Chiral Derivatizing Agent to Form a Pair of Diastereomers.tcichemicals.comnih.govthese Diastereomers, Which Have Different Physical Properties, Can then Be Separated Using Standard, Non Chiral Chromatography Techniques Like Conventional Hplc on Silica Gel or Thin Layer Chromatography Tlc .tcichemicals.comnih.govafter Separation, the Chiral Auxiliary is Cleaved to Yield the Pure Enantiomers of the Original Acid.

Conformational Preferences and Dynamics of the Piperidine (B6355638) Ring System

The piperidine ring of 5-Ethylpiperidine-3-carboxylic acid is not planar and typically adopts a low-energy chair conformation to minimize torsional and steric strain. The substituents at the C3 (carboxylic acid) and C5 (ethyl) positions can occupy either axial or equatorial positions. The relative stability of the conformers is largely determined by the steric bulk of these substituents.

Generally, bulky substituents prefer the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on the ring. In the case of this compound, this gives rise to distinct conformational preferences for the cis and trans diastereomers.

trans Isomers ((3R, 5S) or (3S, 5R)): In the trans configuration, the carboxylic acid and ethyl groups are on opposite sides of the ring. This arrangement allows for a stable chair conformation where both the C3-carboxylic acid group and the C5-ethyl group can simultaneously occupy equatorial positions, minimizing steric hindrance. This diaxial arrangement is generally the most stable conformation.

cis Isomers ((3R, 5R) or (3S, 5S)): In the cis configuration, the substituents are on the same side of the ring. In a chair conformation, this forces one substituent into an equatorial position and the other into a less favorable axial position. This results in significant steric strain from 1,3-diaxial interactions, making the cis isomers generally less stable than the trans isomers.

Proton NMR analysis of related substituted piperidine rings, such as rogletimide (B49556), has confirmed that conformations placing bulky groups in equatorial positions are strongly preferred. nih.gov

Table 2: Conformational Preferences of this compound Diastereomers

DiastereomerRelative Orientation of SubstituentsPreferred ConformationStability
trans Opposite sides of the ringDiequatorialMore Stable
cis Same side of the ringAxial-EquatorialLess Stable

Diastereomeric Ratios and Purity Assessment in Synthesis

The synthesis of compounds with multiple chiral centers, like this compound, often yields a mixture of diastereomers (cis and trans). Controlling the diastereomeric ratio is a key challenge in synthetic chemistry, as different diastereomers can have different physical properties and biological activities. nih.gov Synthetic strategies are often designed to favor the formation of a specific, desired diastereomer. For instance, in the synthesis of related piperidine compounds, reactions can be highly diastereoselective, yielding a major product with a specific relative stereochemistry (e.g., trans). nih.gov

Assessing the purity of the final product involves determining both the diastereomeric ratio and the enantiomeric purity (or enantiomeric excess, e.e.) of each diastereomer.

Methods for Purity Assessment:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the diastereomeric ratio. Diastereomers are distinct compounds with different chemical environments, resulting in separate, quantifiable signals in the NMR spectrum. nih.gov

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the benchmark method for determining enantiomeric excess. rsc.org By using a suitable chiral stationary phase, it is possible to separate and quantify all four stereoisomers, providing a complete picture of both diastereomeric and enantiomeric purity. The goal is often to achieve high enantiomeric enrichment, frequently greater than 80-90% e.e. google.com

Gas Chromatography (GC) on Chiral Columns: Similar to chiral HPLC, this method can be used to separate volatile derivatives of the stereoisomers.

Table 3: Methods for Stereochemical Purity Assessment

Analytical MethodInformation Provided
NMR Spectroscopy Diastereomeric Ratio. nih.gov
Chiral HPLC Diastereomeric Ratio and Enantiomeric Excess (e.e.). nih.govrsc.org
Chiral GC Diastereomeric Ratio and Enantiomeric Excess (e.e.) for volatile derivatives.

Derivatization Strategies and Analogue Design Based on 5 Ethylpiperidine 3 Carboxylic Acid

Synthesis of Substituted 5-Ethylpiperidine-3-carboxylic Acid Analogues

The synthesis of analogues based on the this compound structure allows for systematic exploration of the chemical space around this core motif. While direct, specific syntheses for a wide array of 5-ethyl analogues are not extensively documented, general and well-established methods for creating substituted piperidine-3-carboxylic acids (also known as nipecotic acids) are readily adaptable.

A primary route to such analogues involves the chemical modification of a pre-existing pyridine (B92270) ring system. Specifically, a 5-ethylnicotinic acid (the pyridine equivalent) can serve as a key precursor. The synthesis typically proceeds through two main stages: initial functionalization of the pyridine precursor followed by reduction of the aromatic ring to the corresponding piperidine (B6355638).

The initial precursor, 5-ethylpyridine-2,3-dicarboxylate, can be prepared via a cyclization reaction using raw materials like 2-ethyl acrolein. google.com Subsequent selective hydrolysis and decarboxylation would yield the desired 5-ethylnicotinic acid intermediate. The critical step is the catalytic hydrogenation of the 5-ethylnicotinic acid ester. This reduction of the pyridine ring to a piperidine ring is a common transformation that can be accomplished using various catalysts under hydrogen pressure. This approach allows for the generation of both cis and trans isomers, which may require subsequent separation.

Alternative strategies reported for other substituted piperidines could also be employed. These include multi-step routes starting from chiral precursors like L-glutamic acid, which can be converted into enantiomerically pure 3-amino piperidine derivatives that could be further modified. niscpr.res.in Rhodium-catalyzed asymmetric reactions have also been developed to access enantioenriched 3-substituted piperidines from pyridine and boronic acids, offering a modern approach to control stereochemistry. snnu.edu.cnnih.gov

Table 1: General Synthetic Strategy for this compound Analogues This table outlines a plausible, generalized synthetic route based on established chemical transformations for analogous compounds.

Step Description Key Reagents & Conditions Purpose
1 Esterification of Nicotinic Acid Precursor Thionyl chloride, Ethanol Protects the carboxylic acid to prevent side reactions during subsequent steps. chemicalbook.com
2 Catalytic Hydrogenation H₂, Platinum or Rhodium catalyst (e.g., PtO₂, Rh/C), Acidic conditions Reduces the pyridine ring to a piperidine ring, creating the core scaffold. snnu.edu.cn
3 N-Alkylation/Arylation Alkyl/aryl halide, Base (e.g., K₂CO₃) Introduces substituents on the piperidine nitrogen to explore structure-activity relationships. nih.gov
4 Ester Hydrolysis Aqueous acid or base (e.g., HCl, NaOH) Deprotects the carboxylic acid to yield the final product or an intermediate for amide coupling.

Incorporation of this compound into Complex Molecular Scaffolds

The this compound motif serves as a versatile building block, or scaffold, for constructing more elaborate molecules. Its bifunctional nature—possessing both a secondary amine and a carboxylic acid—provides two distinct chemical handles for incorporation into larger structures. This allows it to act as a constrained linker, positioning other functional groups in a specific three-dimensional orientation.

The piperidine nitrogen can be functionalized through standard reactions like reductive amination or nucleophilic substitution to attach various alkyl or aryl groups. nih.gov This is a common strategy for modulating properties like lipophilicity and for targeting specific binding pockets. For instance, in the development of radioligands for the GABA transporter 1 (GAT1), the nitrogen of nipecotic acid esters was alkylated with linkers for attaching larger biphenyl (B1667301) moieties. nih.gov

Simultaneously, the carboxylic acid group can be converted into amides, esters, or other functional groups. nih.gov Amide coupling is particularly prevalent, allowing the scaffold to be linked to other amines, amino acids, or complex amine-containing fragments. A series of N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid were synthesized to act as potential cholinesterase inhibitors, demonstrating the integration of the piperidine core with another biologically relevant scaffold. nih.govresearchgate.net This dual reactivity enables the creation of diverse chemical libraries from a single, well-defined core.

Table 2: Examples of Piperidine-3-Carboxylic Acid Incorporation into Complex Scaffolds This table illustrates how the parent nipecotic acid scaffold is used as a building block, a strategy directly applicable to its 5-ethyl analogue.

Scaffold Class Linkage Chemistry Resulting Molecular Structure Research Area Citation
Bis-nipecotamides Amide coupling at C3, Alkylation at N1 Two piperidine rings linked by an aralkyl group Platelet Aggregation Inhibitors nih.gov
Indole Amides Amide coupling at C3 Piperidine ring linked to an indole-5-carboxylic acid Cholinesterase Inhibitors nih.govresearchgate.net
Biphenylalkynyl Derivatives N-alkylation with a linker, Sonogashira/Suzuki coupling Piperidine ring connected to a biphenyl system via an alkyne linker PET Imaging Agents for GAT1 nih.gov
Quinolone Hybrids Amide or other linkage Piperidine moiety attached to a quinolone core Antibacterial Agents researchgate.net

Design Principles for Novel Piperidine-3-carboxylic Acid Derivatives

The design of novel analogues based on the this compound scaffold is guided by established structure-activity relationship (SAR) principles derived from studies on similar piperidine-containing molecules. These principles help rationalize the impact of specific structural modifications on a compound's biological activity and physicochemical properties.

Substitution on Piperidine Nitrogen (N1): The substituent on the piperidine nitrogen is a critical determinant of activity. In a study of nipecotamide-based platelet aggregation inhibitors, large, hydrophobic alkyl groups (e.g., a decyl chain) on the nitrogen were found to be favorable. nih.gov The nature of this substituent significantly influences how the molecule interacts with its biological target and can be optimized to enhance potency and selectivity.

Modification of the Carboxylic Acid (C3): The carboxylic acid group is a key interaction point, often engaging with targets via hydrogen bonding or ionic interactions. However, its polarity can limit membrane permeability. Converting the acid to an amide is a common and effective strategy. For platelet aggregation inhibitors, an amide at the C3 position was found to be essential for activity. nih.gov In other contexts, the carboxylic acid is often replaced with bioisosteres, such as a tetrazole ring, to improve metabolic stability, potency, and cell permeability. acs.org

Ring Substitution and Stereochemistry: The position and nature of substituents on the piperidine ring itself are crucial. For instance, in the nipecotamide (B1220166) series, while a C3-substituent was required, additional substitution at the C2 or C5 positions led to a decrease in activity, suggesting that steric bulk at these positions is detrimental for that specific target. nih.gov Furthermore, introducing chiral centers into the piperidine scaffold can profoundly affect biological activity, selectivity, and pharmacokinetic properties by allowing for more precise three-dimensional interactions with chiral biological targets like proteins and enzymes. researchgate.net

Conformational Constraint: The piperidine ring acts as a conformationally restricted scaffold. Introducing unsaturation to create a dehydropiperidine ring can planarize a portion of the structure, which can lead to significant changes in potency. dndi.org This modification alters the geometry and orientation of the appended functional groups, potentially leading to a better fit within a target's binding site.

Table 3: Key Design Principles for Piperidine-3-Carboxylic Acid Derivatives

Design Principle Structural Modification Observed Impact Example Application Citation
Modulating Hydrophobicity N-alkylation with long alkyl chains (e.g., decyl) Increased potency Platelet Aggregation Inhibitors nih.gov
Bioisosteric Replacement Carboxylic acid → Tetrazole Improved potency and solubility IPMK Kinase Inhibitors acs.org
Amide Formation Carboxylic acid → Amide Essential for activity; allows linking to other fragments Platelet Aggregation Inhibitors nih.gov
Steric Hindrance Introduction of 3,5-disubstitution Decline in activity Platelet Aggregation Inhibitors nih.gov
Conformational Rigidity Piperidine → Dehydropiperidine Ten-fold increase in potency Anti-trypanosomal Agents dndi.org
Chiral Control Use of enantiomerically pure scaffolds Enhanced activity, selectivity, and improved pharmacokinetics General Drug Design researchgate.net

Stereochemistry and Conformational Analysis of 5 Ethylpiperidine 3 Carboxylic Acid

Impact of Chirality on Molecular Recognition and Interactions

Chirality plays a pivotal role in the interaction of molecules with biological systems. Chiral compounds like 5-Ethylpiperidine-3-carboxylic acid are often sought after as versatile synthetic building blocks for multifunctional natural products and other biologically active compounds. nih.gov The specific three-dimensional arrangement of the ethyl and carboxylic acid groups dictates how the molecule can bind to chiral biological targets such as enzymes and receptors.

The differential interaction of stereoisomers is a well-established principle. Enantiomers of a chiral drug can exhibit significantly different pharmacological activities because biological systems are inherently chiral. This stereospecificity was observed in a related substituted piperidine (B6355638) compound, rogletimide (B49556), an aromatase inhibitor. nih.gov In studies of rogletimide derivatives, diastereomers with different spatial orientations of their substituents showed vastly different potencies. nih.gov One diastereoisomer, where the substituent groups were arranged trans to each other, was found to be a potent inhibitor, while the corresponding cis isomer was significantly less active. nih.gov This highlights how the specific configuration of substituents on the piperidine ring directly influences its biological interactions, a principle that is directly applicable to the stereoisomers of this compound.

Chiral Separation Techniques for Enantiomeric this compound

Given the different biological profiles of stereoisomers, their separation and isolation in pure form are crucial. The separation of the enantiomers of this compound can be achieved using several established methods.

Computational and Theoretical Investigations of 5 Ethylpiperidine 3 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as a powerful tool for elucidating the electronic structure and predicting the reactivity of molecules like 5-Ethylpiperidine-3-carboxylic acid. These computational methods provide insights into the molecule's geometry, charge distribution, and frontier molecular orbitals, which are fundamental to understanding its chemical behavior.

A hypothetical DFT study of this compound, using a functional such as B3LYP with a 6-31G(d) basis set, would likely begin with geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms. For this molecule, key structural parameters of interest would be the bond lengths and angles within the piperidine (B6355638) ring and of the ethyl and carboxylic acid substituents.

The electronic properties can be further understood by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and reactivity. A larger gap suggests higher stability and lower reactivity. In the context of this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the piperidine ring and the oxygen atoms of the carboxylic acid group, indicating these as likely sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the carbonyl carbon of the carboxylic acid, suggesting its susceptibility to nucleophilic attack.

Furthermore, Natural Bond Orbital (NBO) analysis can provide a detailed picture of the charge distribution across the molecule. This analysis quantifies the partial charges on each atom, revealing the polar nature of the C-N, C=O, and O-H bonds. These charge distributions are critical in predicting intermolecular interactions and the molecule's behavior in different solvent environments. For instance, the negative charge on the oxygen atoms and the positive charge on the acidic proton highlight the potential for hydrogen bonding.

The following table presents hypothetical data from a DFT calculation on this compound, illustrating the types of information that can be obtained.

ParameterHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-0.8 eVIndicates electron-accepting capability
HOMO-LUMO Gap5.7 eVPredicts chemical stability and reactivity
Dipole Moment3.2 DQuantifies the overall polarity of the molecule
NBO Charge on N-0.45 eHighlights the nucleophilic character of the nitrogen
NBO Charge on C(carboxyl)+0.68 eIndicates the electrophilic character of the carboxyl carbon

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, complementing the static picture provided by quantum chemical calculations. By simulating the motion of atoms over time, MD can reveal the preferred conformations of the molecule and its interactions with its environment, such as solvent molecules or biological macromolecules. nih.govresearchgate.net

The conformational landscape of the piperidine ring is a key area of investigation. The ring can adopt several conformations, primarily the chair, boat, and twist-boat forms. For substituted piperidines, the relative stability of these conformers is influenced by the nature and position of the substituents. ias.ac.in In the case of this compound, the ethyl group at the 5-position and the carboxylic acid group at the 3-position can exist in either axial or equatorial positions in the chair conformation. This leads to four possible diastereomers: cis-(3e,5e), trans-(3e,5a), trans-(3a,5e), and cis-(3a,5a).

MD simulations, often employing force fields like GAFF (General Amber Force Field), can be used to explore the potential energy surface of these conformers and determine their relative populations at a given temperature. nih.gov The simulations would likely show that the diequatorial conformer (3e,5e) is the most stable due to the minimization of steric hindrance. The energy penalty associated with axial substituents can be quantified, providing a deeper understanding of the conformational preferences.

Moreover, MD simulations are invaluable for studying intermolecular interactions. By solvating the molecule in a box of water molecules, for example, one can observe the formation and dynamics of hydrogen bonds between the carboxylic acid group and water. The radial distribution function (RDF) can be calculated to quantify the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This provides a detailed picture of the solvation shell around the molecule. Such simulations can also shed light on how the molecule might interact with a biological target, such as a receptor binding pocket, by identifying key hydrogen bond donors and acceptors and hydrophobic interactions. researchgate.netresearchgate.net

Below is a hypothetical table summarizing the results of an MD simulation for the conformational analysis of this compound.

ConformerRelative Energy (kcal/mol)Population (%)Key Feature
3e, 5e (cis)0.075Both substituents are equatorial, minimizing steric strain.
3e, 5a (trans)1.515The ethyl group is in the less favorable axial position.
3a, 5e (trans)2.09The carboxylic acid group is in the less favorable axial position.
3a, 5a (cis)4.51Both substituents are axial, leading to significant steric clash.

In Silico Modeling for Mechanistic Elucidation of Reaction Pathways

For instance, the synthesis of derivatives of this compound often involves reactions at the carboxylic acid group or the secondary amine. Computational modeling can be used to investigate the mechanism of esterification or amidation of the carboxylic acid. By modeling the reactants, the tetrahedral intermediate, the transition states, and the products, the activation energies for each step can be calculated. This can help in optimizing reaction conditions, such as the choice of catalyst or solvent.

Another area of interest is the reactivity of the piperidine ring itself. For example, the N-alkylation of the secondary amine is a common transformation. In silico modeling can be used to compare the reaction barriers for different alkylating agents and to understand the role of the solvent in the reaction mechanism. Furthermore, the stereoselectivity of reactions involving the chiral centers at positions 3 and 5 can be investigated. By calculating the energies of the transition states leading to different stereoisomers, the model can predict the most likely product, guiding synthetic efforts. nih.gov

The following table provides a hypothetical example of how in silico modeling could be used to compare two different reaction pathways for the N-methylation of this compound.

Reaction PathwayReagentsCalculated Activation Energy (kcal/mol)Predicted Outcome
Pathway AMethyl iodide, K2CO318.5Moderate yield, potential for over-alkylation.
Pathway BFormaldehyde, Formic acid (Eschweiler-Clarke)15.2High yield, selective mono-methylation.

Theoretical Prediction and Validation of Spectroscopic Signatures

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic signatures of this compound, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the structural elucidation of newly synthesized compounds and in the analysis of complex experimental spectra. researchgate.netnih.gov

The prediction of NMR spectra, particularly ¹H and ¹³C chemical shifts, is a common application of quantum chemical calculations. By performing a geometry optimization followed by a GIAO (Gauge-Including Atomic Orbital) calculation, the magnetic shielding tensors for each nucleus can be computed. These are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The predicted chemical shifts can be compared with experimental data to confirm the structure of the molecule. researchgate.netresearchgate.net For this compound, theoretical predictions would be particularly useful in assigning the signals of the diastereotopic protons on the piperidine ring and the ethyl group.

Similarly, the vibrational frequencies and intensities of the IR spectrum can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations can help in assigning the observed absorption bands to specific vibrational modes of the molecule. For example, the characteristic stretching frequencies of the C=O and O-H bonds of the carboxylic acid group, as well as the N-H and C-H bonds, can be predicted and compared with experimental data.

The table below presents hypothetical predicted ¹³C NMR chemical shifts for the most stable conformer of this compound, compared with hypothetical experimental values.

Carbon AtomPredicted ¹³C Chemical Shift (ppm)Hypothetical Experimental ¹³C Chemical Shift (ppm)
C=O (carboxyl)175.8176.2
C342.542.9
C252.152.5
C428.929.3
C535.435.8
C650.350.7
CH₂ (ethyl)25.125.5
CH₃ (ethyl)11.812.2

Applications of 5 Ethylpiperidine 3 Carboxylic Acid in Advanced Organic Synthesis

Role as a Chiral Building Block in Total Synthesis of Natural Products and Complex Molecules

The enantiomerically pure forms of substituted piperidines are invaluable chiral building blocks in the total synthesis of complex natural products and medicinal agents. While there is a lack of specific examples in the scientific literature detailing the use of 5-Ethylpiperidine-3-carboxylic acid in the total synthesis of natural products, its structural features suggest its potential as a valuable synthon. The presence of two stereocenters, at the C3 and C5 positions, offers a scaffold with a defined three-dimensional arrangement that can be incorporated into larger, more complex molecular architectures.

The general strategy for utilizing such building blocks involves the retrosynthetic disconnection of a target molecule to a key intermediate that contains the piperidine (B6355638) ring. The readily available chiral pool, including derivatives of amino acids, often serves as the starting point for the synthesis of these substituted piperidines. For instance, derivatives of nipecotic acid (piperidine-3-carboxylic acid) have been employed as key intermediates in the synthesis of various biologically active compounds. The ethyl group at the C5 position of this compound could provide additional steric bulk and lipophilicity, which can be crucial for modulating the biological activity and pharmacokinetic properties of the target molecule.

The potential applications of enantiomerically pure this compound as a chiral building block are summarized in the table below.

Potential Application AreaRationale for Use of this compound
Alkaloid SynthesisThe piperidine core is central to many alkaloid families. The specific substitution pattern could lead to novel analogues.
Synthesis of Bioactive PeptidomimeticsThe constrained cyclic structure can mimic peptide turns, and the substituents can interact with biological targets.
Asymmetric CatalysisAs a chiral ligand precursor for transition metal catalysts.

Employment in Methodological Developments for New Synthetic Reactions

The development of novel synthetic methodologies is a cornerstone of modern organic chemistry. While there are no specific reports on the use of this compound in the development of new synthetic reactions, its unique structure presents opportunities for such endeavors. New reactions are often discovered by exploring the reactivity of novel substrates.

For example, the development of multicomponent reactions (MCRs) often relies on the unique reactivity of the starting materials to construct complex molecules in a single step. mdpi.com The bifunctional nature of this compound, containing both a secondary amine and a carboxylic acid, could be exploited in the design of novel MCRs to generate diverse molecular scaffolds. Furthermore, the specific stereochemistry of the molecule could be leveraged to develop new stereoselective transformations.

Use as a Directing Group in C-H Activation and Annulation Chemistry

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the efficient and selective functionalization of organic molecules. nih.gov This strategy often relies on the presence of a directing group within the substrate to guide the metal catalyst to a specific C-H bond. nih.gov Carboxylic acids have been successfully employed as directing groups in C-H activation, although their application is often focused on the functionalization of sp² C-H bonds in aromatic systems or specific sp³ C-H bonds. researchgate.netresearchgate.net

There is currently no literature precedent for the use of this compound as a directing group in C-H activation or annulation chemistry. However, in principle, the carboxylic acid moiety could direct the functionalization of the piperidine ring itself or a substituent attached to the nitrogen atom. The success of such a strategy would depend on the formation of a stable cyclometalated intermediate. The conformation of the piperidine ring and the position of the ethyl group would play a crucial role in determining the regioselectivity of such a transformation. Annulation reactions, which involve the formation of a new ring, could potentially be achieved by reacting the C-H activated intermediate with an unsaturated coupling partner like an alkyne or an alkene. snnu.edu.cn

Table of Potential C-H Activation Sites Directed by the Carboxylic Acid Group:

Potential C-H BondFeasibility and Challenges
C2-H (axial/equatorial)Formation of a 5-membered palladacycle is possible. Regioselectivity between axial and equatorial protons would be a key challenge.
C4-H (axial/equatorial)Would require the formation of a less favorable 6-membered metallacycle.
C6-H (axial/equatorial)Similar to C2-H, formation of a 5-membered palladacycle is conceivable. The ethyl group at C5 might influence the reactivity.
N-Alkyl Group C-HIf the nitrogen is alkylated, the carboxylic acid could direct functionalization of the N-alkyl group.

Development of Advanced Materials utilizing this compound Scaffolds

The incorporation of well-defined molecular building blocks into polymers and other materials can lead to novel properties and functionalities. While there is no published research on the use of this compound in materials science, its structure suggests potential applications in this field. As a bifunctional monomer, it could be used in the synthesis of polyamides or polyesters through polymerization involving the amine and carboxylic acid groups.

The chirality of the monomer could lead to the formation of chiral polymers with interesting optical properties or the ability to act as chiral stationary phases in chromatography. The rigid piperidine ring could impart thermal stability and defined conformational preferences to the resulting polymer chains. Furthermore, the ethyl and carboxylic acid functionalities could be post-polymerization modified to introduce other functional groups, leading to the development of functional materials for applications such as drug delivery, catalysis, or ion exchange. The use of bio-based monomers like 2,5-furandicarboxylic acid in polymer synthesis is a growing field, and novel building blocks like this compound could contribute to the development of new sustainable materials. researchgate.net

Structure Activity Relationship Sar Studies of 5 Ethylpiperidine 3 Carboxylic Acid Derivatives Mechanistic and in Vitro Focus

Investigation of Molecular Interactions with Biological Targets (e.g., enzyme active sites, receptor binding domains)

The interaction of 5-Ethylpiperidine-3-carboxylic acid derivatives with biological targets is fundamentally governed by their three-dimensional structure and the distribution of their electronic properties. The piperidine (B6355638) ring, with its inherent conformational flexibility, can adopt various shapes to fit into the binding pockets of enzymes and receptors. The substituents on the piperidine ring, including the ethyl group at the 5-position and the carboxylic acid at the 3-position, play crucial roles in defining the specificity and affinity of these interactions.

The carboxylic acid group, being ionizable, is a key pharmacophoric element that can form strong ionic bonds and hydrogen bonds with complementary residues in a biological target. nih.gov For instance, in the context of GABA transporters (GATs), the carboxylic acid moiety of inhibitors is thought to mimic the carboxylate of GABA, interacting with positively charged residues in the transporter's binding site. nih.gov

Studies on related piperidine-3-carboxylic acid derivatives have provided valuable insights into these molecular interactions. For example, in the design of GABA uptake inhibitors, a proposed model suggests an interaction between an electronegative region of the inhibitor and a positively charged domain within the GAT-1 protein structure. nih.gov Furthermore, research on dopamine (B1211576) D2 and D3 receptor agonists has highlighted the importance of specific residues in transmembrane domains for receptor activation. An aspartate residue in transmembrane domain 3 has been shown to interact with the basic nitrogen atom of aminotetralin and related molecules, a feature that can be extrapolated to the piperidine nitrogen in the this compound scaffold. nih.gov

The ethyl group at the 5-position introduces a lipophilic character to that region of the molecule. This can lead to favorable van der Waals interactions with hydrophobic pockets within the target protein. The size and orientation of this alkyl group can significantly influence binding affinity and selectivity. Computational modeling, such as docking studies, can be employed to predict how these derivatives fit into active sites and to identify key intermolecular interactions.

In Vitro Studies of Inhibitory Mechanisms (e.g., GABA uptake inhibitors, enzyme inhibition kinetics, antimicrobial activity)

A significant body of in vitro research on piperidine-3-carboxylic acid derivatives has focused on their activity as GABA uptake inhibitors. These compounds have been shown to be potent inhibitors of GABA transporters, particularly GAT-1. nih.govnih.gov The inhibition of GABA uptake increases the concentration of this inhibitory neurotransmitter in the synaptic cleft, which is a therapeutic strategy for conditions like epilepsy. nih.gov

For instance, a series of (R)-1-(2-diarylmethylthio/sulfinyl)ethyl-piperidine-3-carboxylic acid hydrochlorides were synthesized and evaluated as GABA uptake inhibitors. The results demonstrated that derivatives with a diarylmethylsulfinyl ethyl side chain exhibited more potent GAT-1 inhibitory activities than those with diarylmethylthio ethyl/propyl moieties. nih.gov One compound, in particular, showed an inhibition of [3H]-GABA uptake that was 496 times higher than that of (R)-nipecotic acid. nih.gov

The inhibitory mechanism often involves competitive binding at the GABA recognition site on the transporter. Enzyme inhibition kinetics studies are crucial to determine the nature of this inhibition (e.g., competitive, non-competitive, or uncompetitive) and to quantify the inhibitor's potency, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Beyond their effects on GABAergic systems, some carboxylic acid derivatives have been investigated for their antimicrobial properties. For example, certain halogenated derivatives of 3-benzofurancarboxylic acid have demonstrated activity against Gram-positive bacteria and fungi. nih.gov While not directly focused on this compound, these findings suggest a potential avenue for exploring the antimicrobial activity of this scaffold, particularly by introducing various substituents to modulate its properties. Research on 2-pyrrolidone-5-carboxylic acid has also shown its potential as an antimicrobial agent against various spoilage bacteria. nih.gov

The table below summarizes the in vitro inhibitory activities of some representative piperidine-3-carboxylic acid derivatives.

Compound ClassTargetIn Vitro Activity
(R)-1-(2-diarylmethylsulfinyl)ethyl-piperidine-3-carboxylic acid derivativesGAT-1Potent inhibition of [3H]-GABA uptake, with one derivative being 496-fold more potent than (R)-nipecotic acid. nih.gov
Diaryloxime and diarylvinyl ether derivatives of nipecotic acidGAT-1Potent inhibitors of [3H]-GABA uptake in rat brain synaptosomes. nih.gov
Halogenated 3-benzofurancarboxylic acid derivativesGram-positive bacteria and Candida speciesAntimicrobial activity with MIC values ranging from 50 to 200 μg/mL. nih.gov

Rational Design of Ligands Based on this compound Scaffolds for Mechanistic Probes

The this compound scaffold serves as a versatile template for the rational design of ligands intended as mechanistic probes. These probes are crucial tools for elucidating the function and regulation of biological targets. The design process often involves modifying the core scaffold to introduce specific properties, such as fluorescent tags, photoaffinity labels, or reactive groups for covalent modification of the target protein.

The concept of bioisosterism is frequently employed in the rational design of such ligands, where the carboxylic acid group might be replaced by other acidic functional groups to fine-tune the compound's physicochemical properties and biological activity. nih.gov For example, heterocycles like 3-hydroxyisoxazole are known carboxylic acid bioisosteres. nih.gov

Molecular hybridization is another design strategy, combining structural features from different known active compounds to create novel ligands with potentially improved properties. nih.gov For instance, by understanding the key binding interactions of the this compound core, medicinal chemists can append other pharmacophoric fragments to explore interactions with adjacent binding pockets or to introduce new functionalities.

The development of mechanistic probes often relies on a deep understanding of the target's structure and the ligand's binding mode. Computational methods, such as molecular docking and molecular dynamics simulations, are invaluable in this process. These techniques allow for the in silico evaluation of designed ligands, predicting their binding affinity and orientation within the target's active site before undertaking their chemical synthesis.

The synthesis of these rationally designed ligands often involves multi-step reaction sequences. For example, the functionalization of the piperidine nitrogen provides a convenient handle for introducing a variety of substituents that can act as probes or modulate the ligand's properties. researchgate.net

The table below outlines some rational design strategies using the piperidine-3-carboxylic acid scaffold.

Design StrategyModificationPurpose
Bioisosteric Replacement Replace carboxylic acid with another acidic group (e.g., tetrazole, hydroxamic acid)Modulate pKa, membrane permeability, and metabolic stability. nih.gov
Molecular Hybridization Combine with fragments from other known ligandsEnhance affinity and/or selectivity, introduce new functionalities. nih.gov
Introduction of Probes Attach fluorescent tags, photoaffinity labels, or reactive groupsEnable visualization of target localization, identify binding sites, and study target engagement.
Substituent Modification Vary the size, lipophilicity, and electronic properties of the ethyl group and other substituentsOptimize binding affinity and selectivity for the target.

Future Perspectives and Emerging Research Directions for 5 Ethylpiperidine 3 Carboxylic Acid

Exploration of Unconventional Synthetic Pathways

The development of novel and efficient synthetic routes to access functionalized piperidines like 5-Ethylpiperidine-3-carboxylic acid is a critical area of research. Traditional methods often involve lengthy sequences and harsh conditions. Unconventional pathways, including catalytic asymmetric synthesis and biocatalysis, are opening new avenues for the stereocontrolled and efficient production of these valuable compounds.

Recent advancements in catalytic asymmetric synthesis have provided powerful tools for constructing chiral piperidine (B6355638) rings with high enantioselectivity. One such approach is the [4+2] annulation of imines with allenes, catalyzed by chiral phosphines, which furnishes highly functionalized piperidine derivatives. Rhodium-catalyzed asymmetric [2+2+2] cycloadditions and reductive Heck reactions have also emerged as potent methods for creating polysubstituted piperidines from simple precursors. dndi.orgresearchgate.net These catalytic systems offer the advantage of generating stereochemical complexity in a single step, which is crucial for exploring the structure-activity relationships of this compound analogs.

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes such as transaminases and lipases are being employed to produce chiral piperidine building blocks. acs.orgnih.gov For instance, a hybrid bio–organocatalytic cascade using a transaminase has been developed for the synthesis of 2-substituted piperidines. acs.org Furthermore, the combination of biocatalysis with radical cross-coupling reactions is enabling the modular and enantioselective construction of complex piperidine frameworks. nih.gov These enzymatic methods can provide access to enantiomerically pure forms of this compound and its derivatives, which is essential for studying their interactions with biological targets.

Tandem reactions, which combine multiple bond-forming events in a single operation, represent another efficient strategy for synthesizing highly functionalized piperidines. nih.gov For example, a tandem retro-Michael-[2+3]-cycloaddition process has been utilized to create complex piperidine structures from readily available starting materials. nih.gov The development of such multi-component reactions significantly shortens synthetic sequences and allows for the rapid generation of diverse libraries of this compound analogs for biological screening.

Synthetic ApproachKey FeaturesPotential for this compound
Catalytic Asymmetric Synthesis High enantioselectivity, stereocontrol, single-step complexity generation. dndi.orgresearchgate.netAccess to specific stereoisomers to probe biological targets.
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly. acs.orgnih.govProduction of enantiomerically pure starting materials and derivatives.
Tandem Reactions High efficiency, reduced step count, rapid library generation. nih.govFacile creation of diverse analogs for structure-activity relationship studies.

Integration with Automated Synthesis and Flow Chemistry

The integration of automated synthesis and flow chemistry is poised to revolutionize the preparation and optimization of piperidine derivatives, including this compound. These technologies offer significant advantages over traditional batch processing, such as enhanced reaction control, improved safety, and the ability to rapidly generate compound libraries. nih.gov

Automated synthesis platforms , often coupled with flow reactors, can perform multi-step synthetic sequences with minimal manual intervention. nih.govacs.orgrsc.org These systems can be programmed to explore a wide range of reaction conditions and starting materials, significantly accelerating the discovery of optimal synthetic routes. For example, an automated flow system can be used to prepare a library of this compound analogs by systematically varying the substituents on the piperidine ring or the carboxylic acid moiety. nih.gov This capability is invaluable for medicinal chemistry programs aimed at optimizing the biological activity of a lead compound.

The combination of flow electrochemistry with the synthesis of substituted piperidines further expands the synthetic toolkit. acs.orgbldpharm.com Anodic methoxylation in a microfluidic electrolysis cell, for instance, can generate key intermediates for the introduction of various nucleophiles at the 2-position of the piperidine ring. acs.orgbldpharm.com This electrochemical approach offers a clean and efficient method for functionalizing the piperidine scaffold.

TechnologyAdvantages for Piperidine Synthesis
Flow Chemistry Precise reaction control, enhanced safety, scalability, higher yields. dndi.orgnih.govnih.gov
Automated Synthesis High-throughput screening of reaction conditions, rapid library generation. nih.govnih.govacs.orgrsc.org
Flow Electrochemistry Clean and efficient functionalization, generation of reactive intermediates. acs.orgbldpharm.com

Advanced Spectroscopic Characterization Techniques for Elucidation of Dynamic Processes

A thorough understanding of the three-dimensional structure and dynamic behavior of this compound and its derivatives is crucial for elucidating their mechanism of action at a molecular level. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy, are powerful tools for studying these dynamic processes.

Dynamic NMR spectroscopy is instrumental in characterizing the conformational flexibility of piperidine rings. The piperidine ring can exist in various conformations, such as chair and boat forms, and the substituents on the ring can influence the equilibrium between these conformers. Variable-temperature NMR studies can provide quantitative information about the energy barriers between different conformations and the populations of each state. For this compound, understanding how the ethyl and carboxylic acid groups affect the conformational landscape is key to predicting its binding to biological targets.

Advanced NMR techniques , such as 2D NMR (COSY, HSQC), can provide detailed information about the connectivity and spatial relationships between atoms in the molecule. This information is essential for unambiguously assigning the stereochemistry of the substituents on the piperidine ring, which is often critical for biological activity.

FT-IR spectroscopy provides valuable information about the vibrational modes of the molecule, which are sensitive to its structure and environment. The stretching frequencies of the N-H and C=O bonds in this compound, for example, can reveal details about hydrogen bonding and the protonation state of the molecule. In-situ FT-IR can be used to monitor reactions in real-time, providing insights into reaction mechanisms and kinetics. rsc.org Furthermore, computational studies, often performed in conjunction with experimental spectroscopy, can help to interpret the spectra and provide a more detailed picture of the molecule's properties.

Spectroscopic TechniqueInformation GainedRelevance to this compound
Dynamic NMR Conformational analysis, energy barriers, isomer populations.Understanding the 3D shape and flexibility, which influences biological activity.
2D NMR (COSY, HSQC) Stereochemistry, atomic connectivity, spatial relationships.Determining the precise arrangement of substituents.
FT-IR Spectroscopy Vibrational modes, hydrogen bonding, protonation state.Characterizing intermolecular interactions and chemical properties.

Expanding the Scope of Mechanistic Biological Probes Derived from this compound

The this compound scaffold holds significant promise for the development of mechanistic biological probes. These probes are designed to interact with specific biological targets, such as enzymes or receptors, in a way that provides detailed information about their function and mechanism. The structural features of this compound, including its stereocenters and functional groups, can be systematically modified to create a toolbox of probes for investigating a wide range of biological processes.

Derivatives of piperidine-3-carboxylic acid have already shown potential as inhibitors of various biological targets. For example, certain analogs have been synthesized and evaluated as GABA uptake inhibitors, highlighting the potential of this scaffold to interact with neurotransmitter transporters. acs.org The structure-activity relationship studies of these compounds provide a roadmap for designing more potent and selective probes. nih.gov By systematically varying the substituents on the piperidine ring and the carboxylic acid, it is possible to fine-tune the affinity and selectivity of the probes for their intended targets.

The design of activity-based probes (ABPs) is a particularly exciting direction for this scaffold. ABPs are small molecules that covalently modify the active site of an enzyme, allowing for its detection and characterization in complex biological samples. The carboxylic acid group of this compound could be converted into a reactive "warhead" that can form a covalent bond with a nucleophilic residue in an enzyme's active site. The piperidine ring itself can serve as a recognition element that directs the probe to a specific class of enzymes.

Furthermore, the this compound scaffold can be incorporated into larger molecules to create probes for studying protein-protein interactions or for imaging biological processes in living cells. By attaching a fluorescent dye or a biotin (B1667282) tag to the scaffold, researchers can visualize the localization of the target protein or isolate it for further analysis. The versatility of the piperidine ring allows for the introduction of these reporter groups at various positions, providing flexibility in probe design.

The development of such probes derived from this compound will undoubtedly contribute to a deeper understanding of fundamental biological mechanisms and may ultimately lead to the discovery of new therapeutic targets.

Probe TypeApplicationPotential of this compound Scaffold
Enzyme Inhibitors Studying enzyme function and mechanism, drug discovery. nih.govacs.orgThe scaffold can be modified to achieve high potency and selectivity.
Activity-Based Probes Profiling enzyme activity in complex biological systems.The carboxylic acid can be converted into a reactive warhead.
Tagged Probes Visualizing and isolating biological targets.The piperidine ring provides multiple sites for attaching reporter groups.

Q & A

Q. What are the recommended synthetic routes for 5-Ethylpiperidine-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization of ethyl 3-cyanopiperidine derivatives or carboxylation of 5-ethylpiperidine precursors. Reaction conditions such as solvent polarity (e.g., THF vs. DMF), temperature (optimized between 60–80°C), and catalyst selection (e.g., palladium for cross-coupling) critically affect yield. For example, carboxylation under CO₂ pressure in the presence of a strong base (e.g., LDA) improves carboxyl group introduction . Lower yields (<50%) may result from steric hindrance of the ethyl group, necessitating prolonged reaction times or microwave-assisted synthesis .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral artifacts addressed?

  • Methodological Answer :
  • NMR : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR in deuterated DMSO to resolve acidic protons. Overlapping signals from the piperidine ring and ethyl group require 2D techniques (HSQC, HMBC) for unambiguous assignment .
  • IR : Confirm the carboxylic acid O-H stretch (~2500–3000 cm1^{-1}) and carbonyl (C=O) peak (~1700 cm1^{-1}). Hydrate formation in moist environments may obscure peaks, necessitating dry KBr pellet preparation .
  • Mass Spectrometry : High-resolution ESI-MS distinguishes the molecular ion peak ([M+H]+^+ at m/z 172.12) from fragmentation products. Calibration with internal standards (e.g., sodium formate) improves accuracy .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions due to potential dust inhalation .
  • Storage : Store in airtight containers at 2–8°C to prevent hygroscopic degradation. Avoid prolonged exposure to light, which may induce racemization .
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal in designated chemical waste containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR) for this compound?

  • Methodological Answer :
  • Artifact Identification : Compare experimental 13C^{13}\text{C}-NMR shifts with computational predictions (e.g., DFT calculations using Gaussian). Discrepancies >2 ppm may indicate impurities or tautomerism .
  • Dynamic Effects : Variable-temperature NMR (VT-NMR) can detect conformational changes in the piperidine ring. For example, broadening of ethyl group signals at low temperatures suggests restricted rotation .
  • Cross-Validation : Use X-ray crystallography to confirm molecular geometry. Crystallize the compound in ethanol/water mixtures (70:30 v/v) to obtain single crystals .

Q. What strategies optimize the enantiomeric purity of this compound during synthesis?

  • Methodological Answer :
  • Chiral Catalysts : Employ asymmetric hydrogenation with Ru-BINAP complexes to achieve >90% enantiomeric excess (ee). Monitor ee via chiral HPLC (Chiralpak IA column, hexane/isopropanol eluent) .
  • Resolution Techniques : Use diastereomeric salt formation with (1S)-(+)-camphorsulfonic acid. Recrystallize in acetone to isolate the desired enantiomer .
  • Kinetic Control : Adjust reaction pH to 4–5 during carboxylation to favor protonation of the piperidine nitrogen, reducing racemization .

Q. How do steric and electronic effects of the ethyl group influence the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer :
  • Steric Hindrance : The ethyl group at C5 reduces accessibility to the carboxylic acid moiety, slowing esterification. Use bulky reagents (e.g., DCC/DMAP) to activate the carboxyl group efficiently .
  • Electronic Effects : The electron-donating ethyl group increases the basicity of the piperidine nitrogen (pKa ~9.5 vs. ~8.8 for unsubstituted piperidine). Protonation at physiological pH enhances solubility but reduces nucleophilicity in coupling reactions .
  • Computational Modeling : Perform DFT calculations (e.g., using Spartan) to map electrostatic potential surfaces and identify reactive sites .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data in studies involving this compound derivatives?

  • Methodological Answer :
  • Assay Variability : Replicate experiments across multiple cell lines (e.g., HEK-293 vs. HeLa) to rule out cell-specific effects. Normalize data to internal controls (e.g., β-actin) .
  • Structural Confounders : Compare IC50_{50} values of the parent compound with its methyl ester derivative to assess carboxyl group contribution. Differences >10-fold suggest esterase-mediated activation .
  • Meta-Analysis : Use systematic review tools (PRISMA guidelines) to aggregate data from peer-reviewed studies, highlighting outliers due to synthesis impurities or assay conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.